1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the prop-2-yn-1-yl group: This can be achieved through an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromophenol.
Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide
- 1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxylate
- 1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carbothioamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both prop-2-yn-1-yl and phenyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-prop-2-ynoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-20-12-9-15(10-13-20)18(21)19-16-5-7-17(8-6-16)22-14-4-2/h1-2,5-8,15H,9-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVUBMBDBNNULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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